Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the use of a multicomponent reaction, where the pyrazole ring is fused with the pyrimidine ring in the presence of a fluorinating agent. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by the presence of electron-donating and electron-withdrawing groups on the fused ring, which affect its absorption and emission behaviors. The compound can act as a chelating agent for ions, facilitating various biological and chemical processes .
Comparison with Similar Compounds
Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
Ethyl 7-chloro-3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: This compound has similar photophysical properties but differs in its substituent groups, which can affect its reactivity and applications.
2-Amino-5-(4’‘-methoxyphenyl)-3-(4’-methoxyphenylazo)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound exhibits different chemical reactivity due to the presence of amino and azo groups, making it suitable for different applications.
Biological Activity
Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C9H8FN3O2 with a molecular weight of approximately 209.18 g/mol. This compound has garnered attention due to its potential biological activity, particularly as a selective inhibitor of specific kinases involved in various diseases, including cancer.
Chemical Structure and Properties
The compound features a unique arrangement of pyrazole and pyrimidine rings, with a fluorine atom at the 3-position and a carboxylate group at the 5-position. The structural characteristics contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H8FN3O2 |
Molecular Weight | 209.18 g/mol |
Density | 1.43 g/cm³ (20 °C) |
LogP | 0.963 |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors.
Kinase Inhibition
A key area of research has focused on the compound's ability to inhibit kinases, particularly Pim-1 and Flt-3 kinases. These kinases are implicated in cell growth and survival pathways, making them attractive targets for cancer therapy.
- Pim-1 Inhibition : Studies have shown that this compound acts as a potent inhibitor of Pim-1 kinase, which is involved in regulating cell proliferation and survival. In vitro assays demonstrated that it can suppress the phosphorylation of BAD protein, a known substrate of Pim-1, indicating its potential in modulating apoptotic pathways .
- Flt-3 Inhibition : The compound also exhibits inhibitory effects on Flt-3 kinase, which is crucial in hematopoiesis and leukemogenesis. The selectivity profile indicates that this compound shows higher potency against Pim-1 compared to Flt-3, suggesting it may be developed for targeted therapies with reduced off-target effects .
The mechanism by which this compound exerts its biological effects involves binding to the ATP-binding sites of kinases, thereby inhibiting their activity. This interaction can lead to downstream effects on cellular signaling pathways associated with growth and survival.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited colony formation in cancer cell lines at submicromolar concentrations, demonstrating its efficacy as a potential therapeutic agent for cancer treatment .
Case Study 2: Selectivity Profile
Another investigation analyzed the selectivity of this compound against a panel of oncogenic kinases. The findings revealed that it exhibited greater than 95% inhibition of Pim-1 at concentrations as low as 1 μM while maintaining a favorable safety profile by not significantly inhibiting hERG channels at this concentration .
Properties
Molecular Formula |
C9H8FN3O2 |
---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8FN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3 |
InChI Key |
QXXZVVLGADBVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)F)C(=O)OC |
Origin of Product |
United States |
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